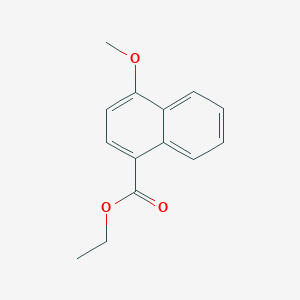![molecular formula C14H26O2 B13768063 1,4-Dioxaspiro[4.11]hexadecane CAS No. 650-06-6](/img/structure/B13768063.png)
1,4-Dioxaspiro[4.11]hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[4.11]hexadecane is a heterocyclic organic compound with the molecular formula C14H26O2. It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.11]hexadecane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This reaction forms a spirocyclic acetal, which is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, often using continuous distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxaspiro[4.11]hexadecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.11]hexadecane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.11]hexadecane involves its interaction with various molecular targets. In biological systems, it can act as a stabilizing agent by forming hydrogen bonds with proteins and nucleic acids, thereby enhancing their stability and activity. In chemical reactions, its spirocyclic structure allows it to act as a versatile intermediate, facilitating the formation of complex molecular architectures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dioxaspiro[4.4]nonane
- 1,4-Dioxaspiro[4.5]decan-8-one
- 2,3-dimethyl-1,4-dioxaspiro[4.11]hexadecane
Uniqueness
1,4-Dioxaspiro[4.11]hexadecane stands out due to its larger spirocyclic ring, which imparts greater stability and unique reactivity compared to smaller spirocyclic compounds. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Propriétés
Numéro CAS |
650-06-6 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.11]hexadecane |
InChI |
InChI=1S/C14H26O2/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2 |
Clé InChI |
BMFLFTKDKRUVMF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC2(CCCCC1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


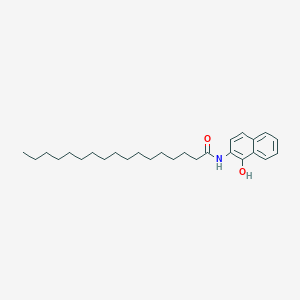
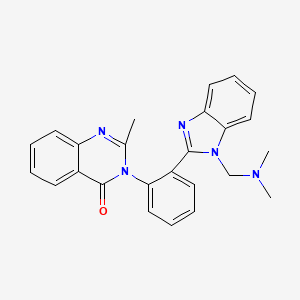
![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
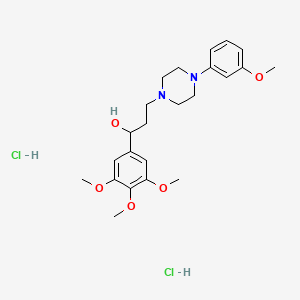
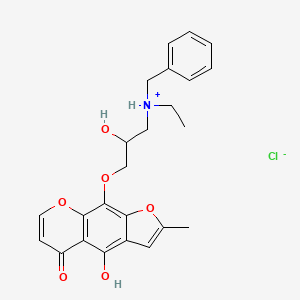
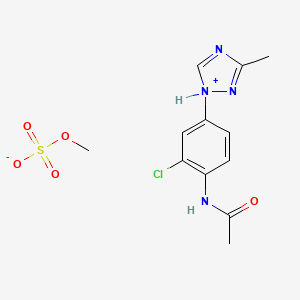
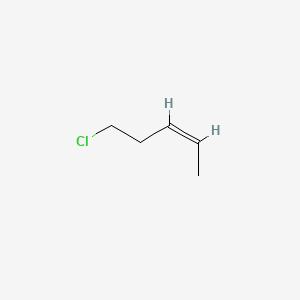
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
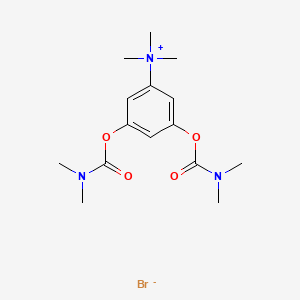
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
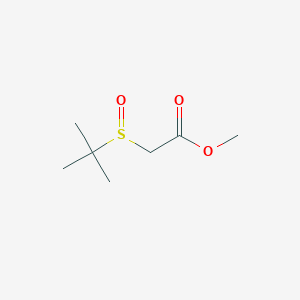
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
